

# Meta-Analysis of SM-6586: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name:	SM-6586
CAS No.:	103898-38-0
Cat. No.:	B1681026

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Disclaimer: This guide is based on publicly available preclinical research. As of this review, there is a notable absence of recent clinical trials or meta-analyses for **SM-6586** in the scientific literature. The majority of the detailed research dates back to the early 1990s.

## Introduction

**SM-6586** is a novel 1,4-dihydropyridine derivative identified as a potent and long-lasting calcium channel blocker.[1] Its chemical name is methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate. [1] Research suggests that its prolonged antihypertensive effect is due to a very slow rate of dissociation from its binding sites.[1] This guide synthesizes the foundational data on **SM-6586**, comparing its in-vitro performance with other calcium antagonists based on available preclinical studies.

## Quantitative Data Presentation

The following table summarizes the comparative effects of **SM-6586** and other calcium channel blockers on the reversal of binding site blockade and inhibition of KCl-induced contractions in rat aortic strips.

Table 1: Comparison of Reversibility and Inhibitory Effects



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Data sourced from in-vitro studies on rat heart and brain membranes, and rat aortic strips.[1]

## Mechanism of Action: Calcium Channel Blockade

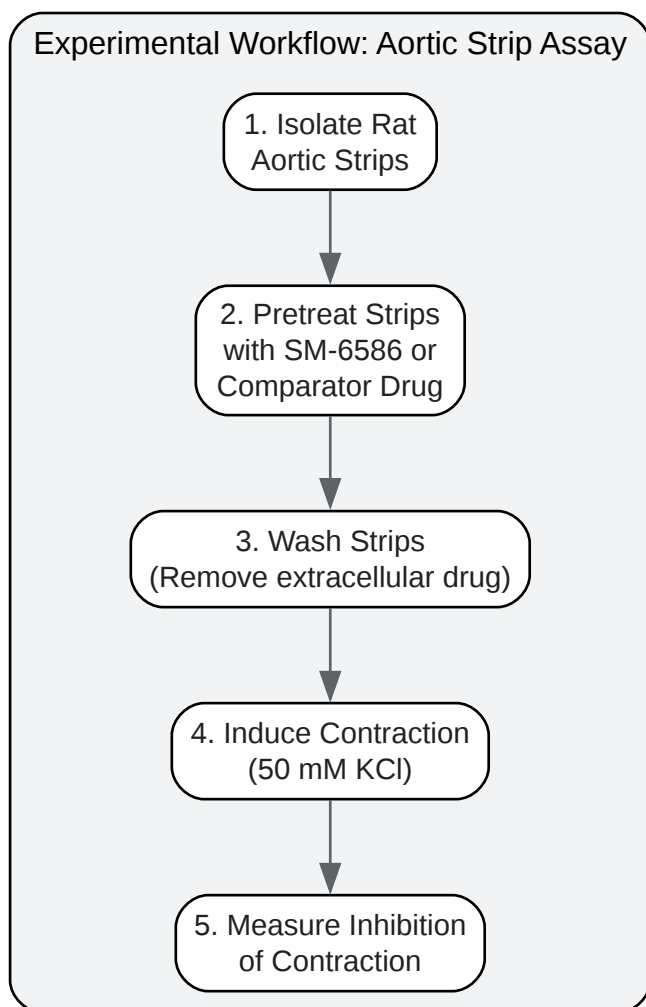
**SM-6586** functions as a calcium channel blocker, a class of drugs that inhibits the flow of extracellular  $\text{Ca}^{2+}$  into cells through L-type calcium channels. This action is particularly effective in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The sustained effect of **SM-6586** is attributed to its slow dissociation from these channels.[1]



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## References

- [1. Calcium channel blocking properties of SM-6586 in rat heart and brain as assessed by radioligand binding assay - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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